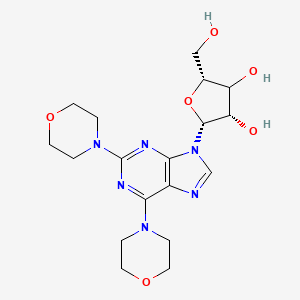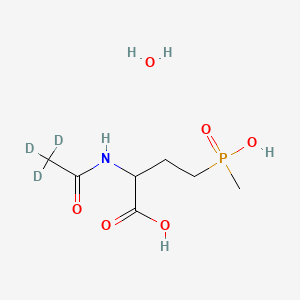
N-Acetyl-DL-glufosinate-d3 (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-DL-glufosinate-d3 (hydrate) is a deuterium-labeled derivative of N-Acetyl-DL-glufosinate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .
Analyse Chemischer Reaktionen
N-Acetyl-DL-glufosinate-d3 (hydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-DL-glufosinate-d3 (hydrate) has several scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to track the movement and transformation of molecules.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of action of various biological processes.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new chemical processes and products.
Wirkmechanismus
The mechanism of action of N-Acetyl-DL-glufosinate-d3 (hydrate) involves its use as a tracer in various studies. The deuterium labeling allows for the precise tracking of the compound in different environments. The molecular targets and pathways involved depend on the specific application and study design .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-DL-glufosinate-d3 (hydrate) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Acetyl-DL-glufosinate: The non-deuterated version of the compound.
N-Acetylphosphinothricin: Another derivative with similar chemical properties.
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Eigenschaften
Molekularformel |
C7H16NO6P |
|---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid;hydrate |
InChI |
InChI=1S/C7H14NO5P.H2O/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);1H2/i1D3; |
InChI-Schlüssel |
QLOALVGWAUILHA-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)O)C(=O)O.O |
Kanonische SMILES |
CC(=O)NC(CCP(=O)(C)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


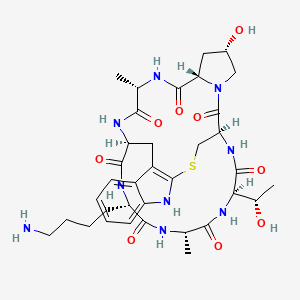
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)

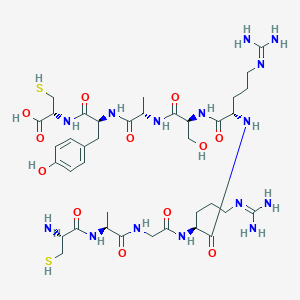




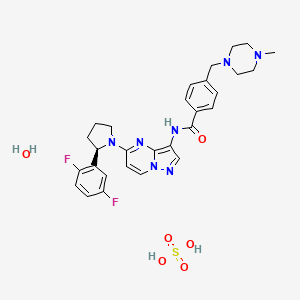
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
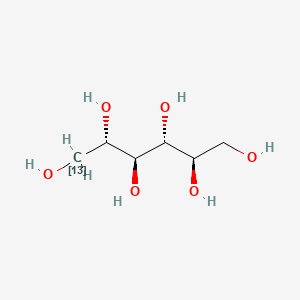
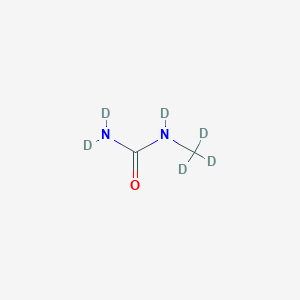
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
